1,1,3-Tribromoprop-1-ene
Description
1,1,3-Tribromoprop-1-ene is a brominated alkene with the molecular formula C₃H₃Br₃, characterized by bromine substituents at positions 1, 1, and 3 of the propene backbone. Brominated alkenes like this are typically reactive due to the electron-withdrawing effects of bromine, which enhance electrophilic behavior.
Properties
CAS No. |
36417-14-8 |
|---|---|
Molecular Formula |
C3H3Br3 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
1,1,3-tribromoprop-1-ene |
InChI |
InChI=1S/C3H3Br3/c4-2-1-3(5)6/h1H,2H2 |
InChI Key |
WIQIRUONTRQXRN-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,1,3-tribromoprop-1-ene with halogenated propenes and brominated derivatives, focusing on molecular properties, substituent effects, and applications inferred from the evidence.
Table 1: Structural and Molecular Comparison of Brominated/Halogenated Propenes
Key Findings:
The latter’s consecutive bromines may favor elimination reactions . Fluorinated analogs like 3-bromo-1,1-difluoroprop-1-ene exhibit lower molecular weights and higher volatility due to fluorine’s electronegativity and smaller atomic size .
Functional Group Influence :
- The ketone group in 1,1,3-tribromopropan-2-one introduces carbonyl reactivity (e.g., nucleophilic additions), absent in purely alkene-based brominated compounds .
Safety and Handling: Brominated propenes generally require stringent safety measures. For example, 3-bromo-1,1-difluoroprop-1-ene mandates immediate ventilation upon inhalation and artificial respiration in acute exposure , while 1,1,3-tribromopropan-2-one requires medical consultation even for minor exposures .
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